molecular formula C7H12O3 B13526894 Methyl 2-hydroxy-4-methyl-4-pentenoate CAS No. 137840-82-5

Methyl 2-hydroxy-4-methyl-4-pentenoate

Cat. No.: B13526894
CAS No.: 137840-82-5
M. Wt: 144.17 g/mol
InChI Key: UWXHOUJYXCMJSD-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methylpent-4-enoate is an organic compound with the molecular formula C7H12O3. It is a methyl ester derivative of 2-hydroxy-4-methylpent-4-enoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxy-4-methylpent-4-enoate can be synthesized through several methods. One common route involves the reaction of methyl pyruvate with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Another method involves the Baylis-Hillman reaction, where methyl acrylate reacts with formaldehyde and a secondary amine catalyst to form the desired product.

Industrial Production Methods

Industrial production of methyl 2-hydroxy-4-methylpent-4-enoate often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in methanol for ester hydrolysis or ammonia in ethanol for amide formation.

Major Products Formed

    Oxidation: 2-hydroxy-4-methylpentanoic acid or 4-methyl-2-oxopentanoic acid.

    Reduction: 2-hydroxy-4-methylpentanol or 4-methylpentane.

    Substitution: 2-hydroxy-4-methylpentanamide or other ester derivatives.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methylpent-4-enoate involves its interaction with various molecular targets and pathways. For example, it can act as a substrate for enzymes that catalyze ester hydrolysis or oxidation-reduction reactions. The specific pathways depend on the context of its use, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-hydroxy-4-methylpent-4-enoate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted synthesis and specialized applications in various fields .

Properties

CAS No.

137840-82-5

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-hydroxy-4-methylpent-4-enoate

InChI

InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h6,8H,1,4H2,2-3H3

InChI Key

UWXHOUJYXCMJSD-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CC(C(=O)OC)O

Origin of Product

United States

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